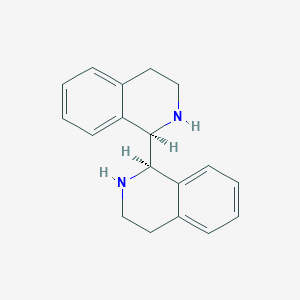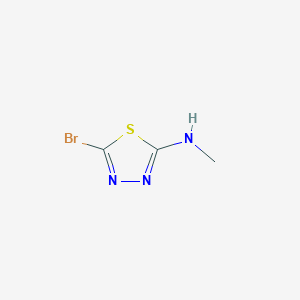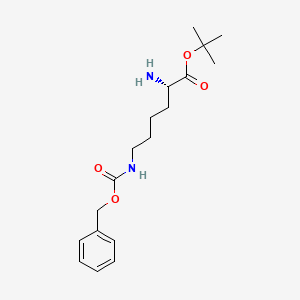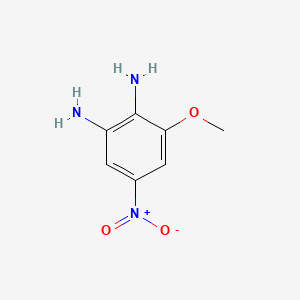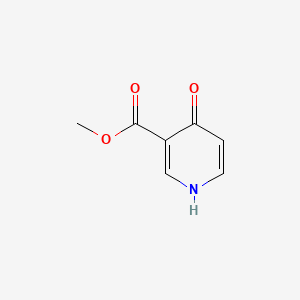
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate is a steroidal compound related to estrogens. It is a derivative of estradiol, a primary female sex hormone. This compound is known for its weak estrogenic activity and is often studied for its potential biological and pharmacological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate typically involves the sulfation of estradiol derivatives. One common method is the reaction of estradiol with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. This reaction yields the sulfate ester of estradiol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The sulfate ester can be reduced to regenerate the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products
Oxidation: 17-Ketoestra-1,3,5(10)-trien-3-yl hydrogen sulfate.
Reduction: Estradiol.
Substitution: Various substituted estradiol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of steroidal drugs and as a research tool in pharmaceutical development.
Mecanismo De Acción
The compound exerts its effects by interacting with estrogen receptors (ERs) in the body. It binds to the ERs, leading to the activation or inhibition of gene transcription. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism. The specific pathways involved depend on the tissue type and the presence of co-regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
17α-Estradiol: A weak estrogen with similar structure but different stereochemistry.
17α-Epiestriol: Another weak estrogen with hydroxyl groups at different positions.
Estrone sulfate: A sulfate ester of estrone, another estrogenic compound.
Uniqueness
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate is unique due to its specific sulfation at the 3-hydroxyl position, which alters its biological activity and receptor binding affinity compared to other estrogens. This modification makes it a valuable compound for studying estrogenic mechanisms and developing targeted therapies.
Propiedades
Número CAS |
6693-10-3 |
|---|---|
Fórmula molecular |
C18H24O5S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22) |
Clave InChI |
QZIGLSSUDXBTLJ-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




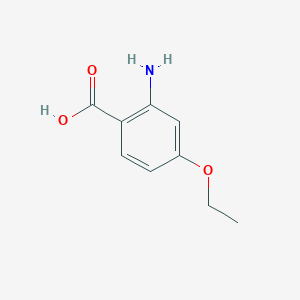
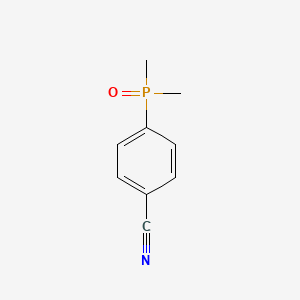
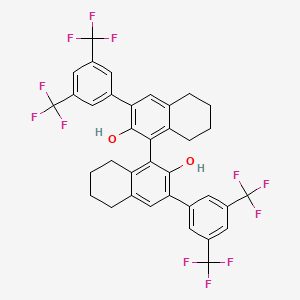
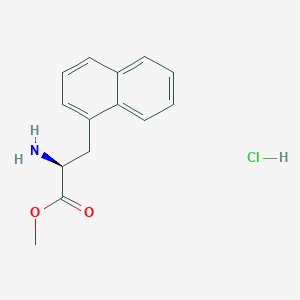
![(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]](/img/structure/B3178544.png)
